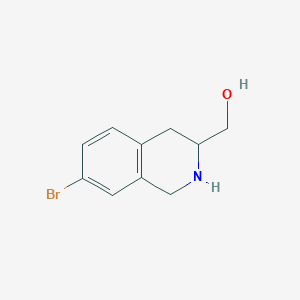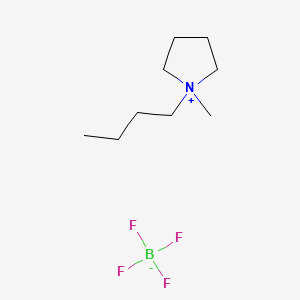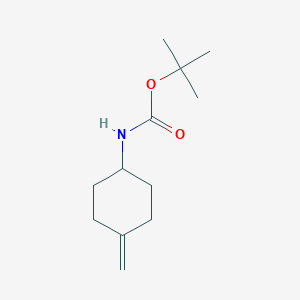
3-(4-Azidophenyl)prop-2-enal
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(4-Azidophenyl)prop-2-enal” involves a prop-2-enal backbone with a phenyl ring substituted with an azido group . This structure is similar to that of prop-2-enal, which is the simplest unsaturated aldehyde . The azido group likely imparts unique properties to the compound, but specific structural analyses are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Tryptophan Precursor and Indole Derivatives
3-(4-Azidophenyl)prop-2-enal has been utilized in the synthesis of potent tryptophan precursors and various indole derivatives, a class of compounds with significant biological and pharmacological importance (Tanaka, Yasuo, & Torii, 1989).
Photoalignment in Liquid Crystal Displays
The compound has shown potential in the field of liquid crystal displays (LCDs). Prop-2-enoates derived from similar compounds have been reported to promote excellent photoalignment of nematic liquid crystals, a crucial aspect in the manufacturing of LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Copper-Mediated Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes
This compound is also important in synthetic chemistry, particularly in copper-mediated synthesis of complex structures like 3-azabicyclo[3.1.0]hex-2-enes, which have various applications in medicinal and synthetic organic chemistry (Toh, Wang, Ng, & Chiba, 2011).
Investigation of Solvent Polarity Effects
The effects of solvent polarity on the photophysical properties of compounds structurally related to 3-(4-Azidophenyl)prop-2-enal have been studied. These studies contribute to the understanding of intramolecular interactions and are crucial in designing compounds with desired photophysical characteristics (Kumari, Varghese, George, & Sudhakar, 2017).
Study of Molecular Structure and Photomechanical Responses
The compound has been involved in the study of molecular structures and their photomechanical responses. Such studies are significant in understanding the behavior of materials under various conditions, which is crucial for the development of new materials with specific properties (Shields et al., 2020).
Corrosion Inhibition Studies
There have been studies on derivatives of 3-(4-Azidophenyl)prop-2-enal as potential corrosion inhibitors for metals like aluminum, indicating its potential application in protecting metals from corrosion (Fouda, Shalabi, & Mohamed, 2014).
Propiedades
IUPAC Name |
3-(4-azidophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPIUGUWLAIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659787 | |
| Record name | 3-(4-Azidophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Azidophenyl)prop-2-enal | |
CAS RN |
22736-78-3 | |
| Record name | 3-(4-Azidophenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azidocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)

